6-Bromo-6-heptenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-6-heptenoic acid is an organic compound with the molecular formula C7H11BrO2 It is characterized by the presence of a bromine atom and a carboxylic acid group attached to a heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromo-6-heptenoic acid can be synthesized through several methods. One common approach involves the bromination of 6-heptenoic acid. This reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and reactant concentrations. This ensures high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 6-Hydroxy-6-heptenoic acid or 6-amino-6-heptenoic acid.
Oxidation: 6-Oxoheptanoic acid.
Reduction: 6-Hepten-1-ol.
Scientific Research Applications
6-Bromo-6-heptenoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving halogenated substrates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-bromo-6-heptenoic acid exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
6-Chloro-6-heptenoic acid: Similar structure but with a chlorine atom instead of bromine.
6-Iodo-6-heptenoic acid: Contains an iodine atom, which can affect reactivity and biological activity.
6-Fluoro-6-heptenoic acid: Fluorine substitution can significantly alter the compound’s properties due to the high electronegativity of fluorine.
Uniqueness: 6-Bromo-6-heptenoic acid is unique due to the specific reactivity of the bromine atom, which is larger and more polarizable than chlorine or fluorine, making it more reactive in certain substitution reactions. This can be advantageous in synthetic chemistry for creating specific molecular architectures.
Properties
IUPAC Name |
6-bromohept-6-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-6(8)4-2-3-5-7(9)10/h1-5H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYGQNLNJBTATD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641252 |
Source
|
Record name | 6-Bromohept-6-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732248-47-4 |
Source
|
Record name | 6-Bromohept-6-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.